molecular formula C20H14ClNO2 B5742255 N-(2-benzoylphenyl)-2-chlorobenzamide

N-(2-benzoylphenyl)-2-chlorobenzamide

Cat. No.: B5742255
M. Wt: 335.8 g/mol
InChI Key: NQHQOPQXNUBILW-UHFFFAOYSA-N
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Description

N-(2-Benzoylphenyl)-2-chlorobenzamide is a substituted benzamide derivative featuring a benzoyl group at the ortho position of the phenyl ring and a 2-chlorobenzamide moiety. The steric effects of the o-benzoyl group significantly influence molecular conformation and intermolecular interactions, as seen in related structures .

Properties

IUPAC Name

N-(2-benzoylphenyl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO2/c21-17-12-6-4-10-15(17)20(24)22-18-13-7-5-11-16(18)19(23)14-8-2-1-3-9-14/h1-13H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHQOPQXNUBILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)-2-chlorobenzamide typically involves the reaction of 2-amino-benzophenone with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient and controlled production of the compound, minimizing the risk of side reactions and improving overall yield .

Mechanism of Action

The mechanism of action of N-(2-benzoylphenyl)-2-chlorobenzamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Crystallographic Differences

Substituents on the phenyl ring and side chain critically affect bond lengths and angles. For example:

  • N-(Phenyl)-2-chlorobenzamide (C₆H₅NHCO-(2-ClC₆H₄)) crystallizes in a tetragonal system (space group P4₃, Z=4) with lattice constants a = 8.795(4) Å, c = 15.115(6) Å .
  • N-(Phenyl)-acetamide (C₆H₅NHCO-CH₃) has shorter C(S)-C(O) bond lengths (1.504 Å) compared to chlorinated analogs like N-(phenyl)-2,2-dichloroacetamide (1.528 Å) .
Table 1: Selected Bond Lengths and Angles
Compound C(S)-C(O) Bond Length (Å) C-Cl Bond Length (Å) Crystal System
N-(Phenyl)-2-chlorobenzamide 1.512 1.735 Tetragonal
N-(Phenyl)-acetamide 1.504 N/A Monoclinic
N-(Phenyl)-2,2-dichloroacetamide 1.528 1.742 Monoclinic

Data derived from crystallographic studies .

Spectroscopic Properties: ³⁵Cl NQR Frequencies

The ³⁵Cl nuclear quadrupole resonance (NQR) frequencies are sensitive to electronic environments:

  • N-(2-Chlorophenyl)-acetamide exhibits frequencies of 34.12 MHz and 34.45 MHz .
  • Substitution with aryl groups (e.g., benzamide) increases frequencies, while alkyl groups lower them. For instance, N-(2-Chlorophenyl)-2-chlorobenzamide shows enhanced frequencies due to electron-withdrawing effects of the benzoyl group .
Table 2: ³⁵Cl NQR Frequency Trends
Compound Avg. ³⁵Cl NQR Frequency (MHz) Substituent Effect
N-(2-Chlorophenyl)-acetamide 34.29 Baseline
N-(2-Chlorophenyl)-2-chlorobenzamide 35.87 Aryl (↑ frequency)
N-(2-Chlorophenyl)-2,2-dichloroacetamide 33.95 Alkyl (↓ frequency)

Hydrogen Bonding and Steric Effects

  • N-(2-Benzoylphenyl)acetamide cannot form two-center intramolecular hydrogen bonds (HBs) due to steric hindrance from the o-benzoyl group . Instead, three-center HBs or intermolecular interactions dominate in the solid state.
  • In contrast, N-(Phenyl)-2-chlorobenzamide exhibits conventional N-H···O=C HBs with minimal steric interference, leading to more predictable packing patterns .
Table 3: Hydrogen Bonding Energetics
Compound ΔH° (kJ·mol⁻¹) ΔS° (J·mol⁻¹·K⁻¹) HB Type
N-(2-Benzoylphenyl)oxalamide 28.3 69.1 Three-center (intra)
N-(Phenyl)-2-chlorobenzamide Not reported Not reported Two-center (inter)

Data from solvent effect studies and thermodynamic measurements .

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